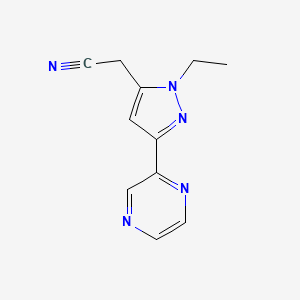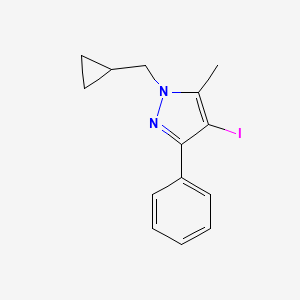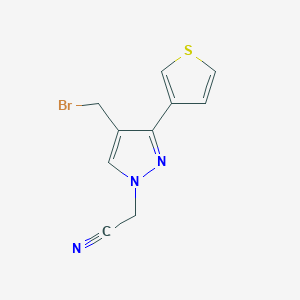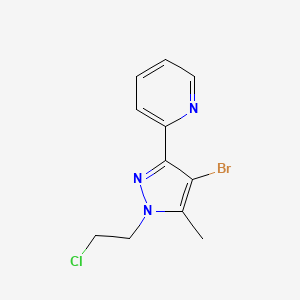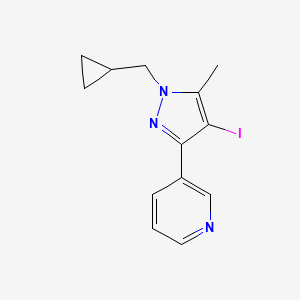
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is an organic compound belonging to the pyrazole family. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. It is also used in the production of dyes, pigments, and other organic compounds. The structure of this compound is composed of a central pyrazole ring with a pyridine ring attached to it. The pyridine ring is substituted at the 3-position with a cyclopropylmethyl group and an iodide at the 4-position. This compound has a molecular weight of 368.31 g/mol and a melting point of 122-124°C.
Applications De Recherche Scientifique
Insecticidal and Agricultural Chemical Development
Pyrazole and pyridine derivatives have been extensively investigated for their potential applications in developing new insecticidal agents. For example, the development of a scalable process for the insecticidal candidate tyclopyrazoflor involves evaluating [3 + 2] cyclization strategies to prepare key intermediates, including 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives. This process showcases the potential of pyrazole-pyridine compounds in agricultural chemical development (Yang et al., 2019).
Organic Synthesis and Material Science
The pyrazole-pyridine scaffold serves as a versatile intermediate in organic synthesis, enabling the creation of a wide array of heterocyclic compounds with potential applications in materials science, pharmaceuticals, and organic electronics. For instance, the synthesis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs demonstrates the utility of these compounds in constructing complex molecular architectures (Shen et al., 2012).
Antimicrobial and Pharmaceutical Research
Compounds featuring the pyrazole and pyridine moieties have been explored for their antimicrobial properties, contributing to the development of new pharmaceutical agents. The synthesis and evaluation of pyrimidine derivatives, such as 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, highlight the potential of these molecules in addressing various microbial infections (Rathod & Solanki, 2018).
Catalysis and Chemical Transformations
Pyrazole-pyridine derivatives are instrumental in catalysis, facilitating diverse chemical transformations. Their use in creating fused polycyclic structures through regioselective synthesis methodologies underscores their value in synthetic chemistry and catalysis (Nikpassand et al., 2010).
Propriétés
IUPAC Name |
3-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c1-9-12(14)13(11-3-2-6-15-7-11)16-17(9)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBBOYNFEDGXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CN=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





